Gold(3+);hydron;tetrachloride
Overview
Description
Synthesis Analysis
The synthesis of gold(III) tetrachloride typically involves the reaction of gold metal with chlorine gas. A direct and efficient method for preparing aqueous solutions of tetrachloroauric acid, which contains the AuCl4- ion, has been developed. This involves bubbling chlorine gas through pure water containing gold, yielding a solution of high purity and stability suitable for nanoparticle synthesis (King, Massicot, & McDonagh, 2015).
Molecular Structure Analysis
Gold(III) tetrachloride complexes exhibit diverse molecular structures depending on their ligand environment. For instance, β-chlorinated acyclic and macrocyclic gold(III) complexes have been synthesized, demonstrating gold's ability to form stable complexes with various organic ligands, which are studied using X-ray diffraction and spectroscopy (Afanasieva et al., 2005), (Afanas’eva et al., 2003).
Chemical Reactions and Properties
Gold(III) tetrachloride is known for its reactivity towards various ligands and its ability to be reduced to lower oxidation states of gold. For example, the reaction between gold(III) and potassium iodide has been extensively studied, highlighting gold(III)'s propensity to be reduced to gold(I) or elemental gold, forming complexes with halogens such as the tetrachloroaurate ion (Vasić et al., 2000).
Physical Properties Analysis
Gold(III) tetrachloride solutions are characterized by high stability and purity, making them ideal for further applications in nanoparticle synthesis. The physical properties, such as solubility and stability in various solvents, play a crucial role in determining the suitability of gold(III) tetrachloride solutions for different applications (King, Massicot, & McDonagh, 2015).
Scientific Research Applications
1. Neurological Effects
Gold compounds, including Gold(3+);hydron;tetrachloride, have been studied for their neurological effects. Chronic treatment with sodium tetrachloroaurate(III) in mice showed changes in brain astrocytes and metallothionein expression, suggesting neurotoxic potential at high doses (Suwalsky et al., 2004).
2. Extraction and Separation Techniques
Studies have investigated the use of Gold(3+);hydron;tetrachloride in extraction and separation techniques. For instance, the extraction of gold from hydrochloric and hydrobromic acid using tri-iso-octylamine solution in carbon tetrachloride has been explored, demonstrating methods for gold separation (Mirza, 1980).
3. Antitumor Properties
Gold(3+);hydron;tetrachloride and related compounds have been studied for their antitumor properties. Tetrakis((trishydroxymethyl)phosphine)gold(I) chloride demonstrated activity against various tumor cells and prolonged survival in animal models (Pillarsetty et al., 2003).
4. Interaction with DNA and Cells
Gold(3+) compounds have been observed to interact with DNA and induce DNA lesions, with gold(III) dithiocarbamate derivatives showing potential as anticancer agents. These compounds interact with macromolecules and may inhibit DNA and RNA synthesis (Ronconi et al., 2006).
5. Stability and Reactivity in Solutions
The stability and reactivity of gold(III) compounds in solutions, including Gold(3+);hydron;tetrachloride, have been a subject of research. The hydrolysis and equilibrium constants of these complexes in aqueous solutions have been determined, providing insight into their chemical behavior (Vasić et al., 2000).
6. Cancer Treatment Potential
Gold compounds, including Gold(3+) derivatives, are being investigated for their potential as anti-cancer agents. Research focuses on their mechanisms of action and stability under physiological conditions, with studies on gold(III) porphyrin and tetradentate ligands indicating promising anti-cancer activities (Sun & Che, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
gold(3+);hydron;tetrachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014499 | |
Record name | Tetrachloroauric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gold(3+);hydron;tetrachloride | |
CAS RN |
16903-35-8 | |
Record name | Chloroauric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrachloroauric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROAURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H372EGX3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.